1-Octanesulfonyl fluoride

Catalog No.
S1904503
CAS No.
40630-63-5
M.F
C8H17FO2S
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octanesulfonyl fluoride

CAS Number

40630-63-5

Product Name

1-Octanesulfonyl fluoride

IUPAC Name

octane-1-sulfonyl fluoride

Molecular Formula

C8H17FO2S

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C8H17FO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3

InChI Key

HMRWGKIZOBXNRB-UHFFFAOYSA-N

SMILES

CCCCCCCCS(=O)(=O)F

Canonical SMILES

CCCCCCCCS(=O)(=O)F

Historical Use as a Fluorinating Agent

1-Octanesulfonyl fluoride (POSF), also known as perfluorooctanesulfonyl fluoride, was once used as a fluorinating agent in scientific research. Its ability to replace hydrogen atoms with fluorine atoms in organic molecules made it a valuable tool for synthesizing fluorinated compounds with specific properties. However, research on POSF's applications has significantly declined due to environmental and safety concerns ().

Limitations and Environmental Concerns

The main limitations of POSF as a fluorinating agent are its low yield during synthesis (around 25%) and the formation of a mixture of linear and branched isomers (~70% linear) (). Additionally, POSF is a persistent organic pollutant (POP) known to be highly stable and bioaccumulative in the environment. These factors, along with the discovery of safer and more efficient fluorinating agents, have led to its disuse in research.

Current Research Focus

Current scientific research on POSF primarily focuses on its environmental impact and potential health risks. Studies investigate its presence in various environmental compartments, including soil, water, and biota, to understand its persistence and potential for bioaccumulation (). Additionally, research explores potential health effects associated with exposure to POSF, although this area is still under development.

Alternative Fluorinating Agents

Due to the limitations and environmental concerns surrounding POSF, researchers have shifted towards safer and more efficient fluorinating agents. Examples include:

  • Deoxyfluorination using reagents like diethylaminosulfur trifluoride (DAST)
  • Electrophilic fluorinating reagents such as Selectfluor (N-fluorobenzenesulfonimide)

  • Hydrolysis: The compound can undergo hydrolysis in the presence of water, albeit slowly, leading to the formation of perfluorooctanesulfonic acid (PFOS) and other derivatives. This reaction is crucial as PFOS is a persistent environmental pollutant.
  • Reaction with Bases: When treated with bases such as potassium hydroxide, 1-octanesulfonyl fluoride forms PFOS salts:
    C8H17SO2F+KOHC8H17O2SO3K++HFC_8H_{17}SO_2F+KOH\rightarrow C_8H_{17}O_2SO_3^{-}K^{+}+HF
  • Ammonolysis: The compound reacts with ammonia to yield perfluorooctanesulfonamide:
    C8H17SO2F+NH3C8H17O2SNH2C_8H_{17}SO_2F+NH_3\rightarrow C_8H_{17}O_2SNH_2

These reactions highlight its role as a versatile intermediate in organic synthesis.

1-Octanesulfonyl fluoride and its derivatives exhibit biological activity primarily through their interactions with biological membranes due to their amphiphilic nature. Studies have indicated that compounds derived from 1-octanesulfonyl fluoride can disrupt cellular processes by altering membrane integrity. Additionally, some derivatives have been investigated for their potential antimicrobial properties, although comprehensive studies on toxicity and environmental impact remain critical.

The synthesis of 1-octanesulfonyl fluoride can be achieved through several methods:

  • Electrochemical Fluorination: The most common method involves the electrochemical fluorination of octanesulfonyl chloride in anhydrous hydrogen fluoride. This process yields a mixture of linear and branched isomers, with approximately 70% being linear.
  • Direct Fluorination: Another method includes direct fluorination using fluorine gas under controlled conditions, which can enhance yield and purity.

These methods are crucial for producing the compound for industrial applications.

1-Octanesulfonyl fluoride has several applications across various industries:

  • Fluorosurfactants: It is used in the production of fluorosurfactants that lower surface tension, making it valuable in coatings and emulsifiers.
  • Water and Oil Repellents: Its hydrophobic properties make it suitable for use in textiles, carpets, and food packaging materials to repel stains and moisture.
  • Firefighting Foams: It serves as a component in aqueous film-forming foams used for firefighting due to its ability to form stable films on surfaces.
  • Chemical Intermediates: The compound acts as a precursor for synthesizing other fluorinated chemicals used in pharmaceuticals and agrochemicals.

Research on interaction studies involving 1-octanesulfonyl fluoride has focused on its reactivity with biological systems and environmental implications:

  • Environmental Impact: Studies have shown that degradation products like PFOS are persistent organic pollutants that accumulate in the environment and pose health risks.
  • Biological Interactions: Investigations into how this compound interacts with cellular membranes have provided insights into its potential toxicity and effects on human health.

Understanding these interactions is essential for assessing both safety and environmental sustainability.

Several compounds share structural similarities with 1-octanesulfonyl fluoride. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Perfluorooctanesulfonyl fluorideC8F18O2SC_8F_{18}O_2SFully fluorinated; highly persistent environmental pollutant.
Octanesulfonic acidC8H18O3SC_8H_{18}O_3SNon-fluorinated analog; less hydrophobic properties.
Perfluorobutanesulfonyl fluorideC4F10O2SC_4F_{10}O_2SShorter carbon chain; different physical properties.
Perfluorohexanesulfonyl fluorideC6F14O2SC_6F_{14}O_2SIntermediate chain length; different applications.

1-Octanesulfonyl fluoride is unique due to its balance of hydrophobicity combined with reactivity that allows it to serve as a precursor for various chemical transformations while still being less environmentally persistent than some fully fluorinated compounds like perfluorooctanesulfonyl fluoride.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

196.09332912 g/mol

Monoisotopic Mass

196.09332912 g/mol

Heavy Atom Count

12

UNII

8G6E848M0E

Other CAS

40630-63-5

Wikipedia

1-octanesulfonyl fluoride

General Manufacturing Information

1-Octanesulfonyl fluoride: INACTIVE

Dates

Modify: 2024-02-18

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